Welcome to the BenchChem Online Store!
molecular formula C8H7FO3 B8687564 5-Fluoro-2-(hydroxymethyl)benzoic acid

5-Fluoro-2-(hydroxymethyl)benzoic acid

Cat. No. B8687564
M. Wt: 170.14 g/mol
InChI Key: WMKCDMKGSYHCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08685969B2

Procedure details

A mixture of 5-fluoro-2-(hydroxymethyl)benzoic acid (0.518 g, 3.04 mmol) and manganese(IV) oxide (3.71 g, 42.6 mmol) in tetrahydrofuran (25 mL) was stirred at room temperature for 16 hr. The insoluble material was removed by filtration through CELITE®. The filtrate was concentrated under vacuum to dryness. The residue was dissolved in CH2Cl2 (100 mL) and dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.211 g, 1.255 mmol, 41.2% yield) as a white solid.
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
catalyst
Reaction Step One
Yield
41.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:11][OH:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]>O1CCCC1.[O-2].[Mn+4].[O-2]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:11]=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.518 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.71 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.255 mmol
AMOUNT: MASS 0.211 g
YIELD: PERCENTYIELD 41.2%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.